molecular formula C36H24NOP B12889656 9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole

9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole

Cat. No.: B12889656
M. Wt: 517.6 g/mol
InChI Key: REFVJEJOKUQSME-UHFFFAOYSA-N
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Description

9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole is a complex organic compound that combines the structural features of dibenzofuran and carbazole with a diphenylphosphino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, where dibenzofuran derivatives are coupled with carbazole derivatives in the presence of a diphenylphosphino ligand. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole involves its interaction with molecular targets through its phosphine and aromatic groups. The diphenylphosphino group can coordinate with metal centers, making it useful in catalysis. The aromatic rings facilitate π-π interactions, which are crucial in organic electronics and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole is unique due to its combination of structural features from dibenzofuran, carbazole, and diphenylphosphino groups. This unique structure imparts distinct electronic and chemical properties, making it valuable in various advanced applications .

Properties

Molecular Formula

C36H24NOP

Molecular Weight

517.6 g/mol

IUPAC Name

(8-carbazol-9-yldibenzofuran-2-yl)-diphenylphosphane

InChI

InChI=1S/C36H24NOP/c1-3-11-26(12-4-1)39(27-13-5-2-6-14-27)28-20-22-36-32(24-28)31-23-25(19-21-35(31)38-36)37-33-17-9-7-15-29(33)30-16-8-10-18-34(30)37/h1-24H

InChI Key

REFVJEJOKUQSME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=C4C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86

Origin of Product

United States

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